

A Comparative Guide to the Analytical Validation of 4,5-Dimethylisoxazol-3-amine

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Compound of Interest

Compound Name: 4,5-Dimethylisoxazol-3-amine

Cat. No.: B144077

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For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of key performance characteristics for the analytical validation of **4,5-Dimethylisoxazol-3-amine**, a crucial intermediate in the synthesis of various biologically active compounds. While multiple analytical techniques can be employed, this document focuses on a common and accessible method: High-Performance Liquid Chromatography with UV detection (HPLC-UV). A hypothetical alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is presented for comparison to illustrate the performance trade-offs.

Comparative Analysis of Analytical Methods

The selection of an analytical method hinges on the specific requirements of the assay, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical validation parameters for two common methods.

Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Validation Parameters

Parameter	HPLC-UV	UHPLC-MS/MS
Linearity (R^2)	> 0.999	> 0.999
Range	1 - 100 µg/mL	0.1 - 100 ng/mL
Accuracy (% Recovery)	98.0 - 102.0%	99.0 - 101.0%
Precision (% RSD)		
- Intraday	< 2.0%	< 1.5%
- Interday	< 3.0%	< 2.5%
Limit of Detection (LOD)	0.3 µg/mL	0.03 ng/mL
Limit of Quantitation (LOQ)	1.0 µg/mL	0.1 ng/mL
Specificity	Moderate (Potential for interference)	High (Mass-based identification)
Analysis Time	~10 minutes	~3 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods.

Protocol 1: HPLC-UV Method

This protocol outlines a standard reverse-phase HPLC method for the quantification of **4,5-Dimethylisoxazol-3-amine**.

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: Newcrom R1, 5 µm, 4.6 x 150 mm.[\[1\]](#)
- Mobile Phase: Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v).[\[1\]](#)
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Detection Wavelength: 240 nm.
- Injection Volume: 10 µL.

2. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **4,5-Dimethylisoxazol-3-amine** reference standard in 10 mL of mobile phase.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- Sample Preparation: Dissolve the sample containing **4,5-Dimethylisoxazol-3-amine** in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Procedures:

- Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
- Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples and calculate the percentage recovery.
- Precision:
 - Intraday (Repeatability): Analyze six replicates of a standard solution at a single concentration on the same day.
 - Interday (Intermediate Precision): Repeat the analysis on three different days.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

- Specificity: Analyze a placebo sample and a sample of a closely related structural isomer to ensure no interfering peaks are present at the retention time of **4,5-Dimethylisoxazol-3-amine**.

Protocol 2: UHPLC-MS/MS Method (Hypothetical Alternative)

This protocol describes a more sensitive and selective method for advanced applications.

1. Instrumentation and Conditions:

- UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient from 5% to 95% B over 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: ESI Positive.
- MRM Transitions: Monitor for specific precursor-to-product ion transitions for **4,5-Dimethylisoxazol-3-amine** and an internal standard.

2. Standard and Sample Preparation:

- Similar to the HPLC-UV method, but using lower concentrations (ng/mL range) and incorporating an internal standard.

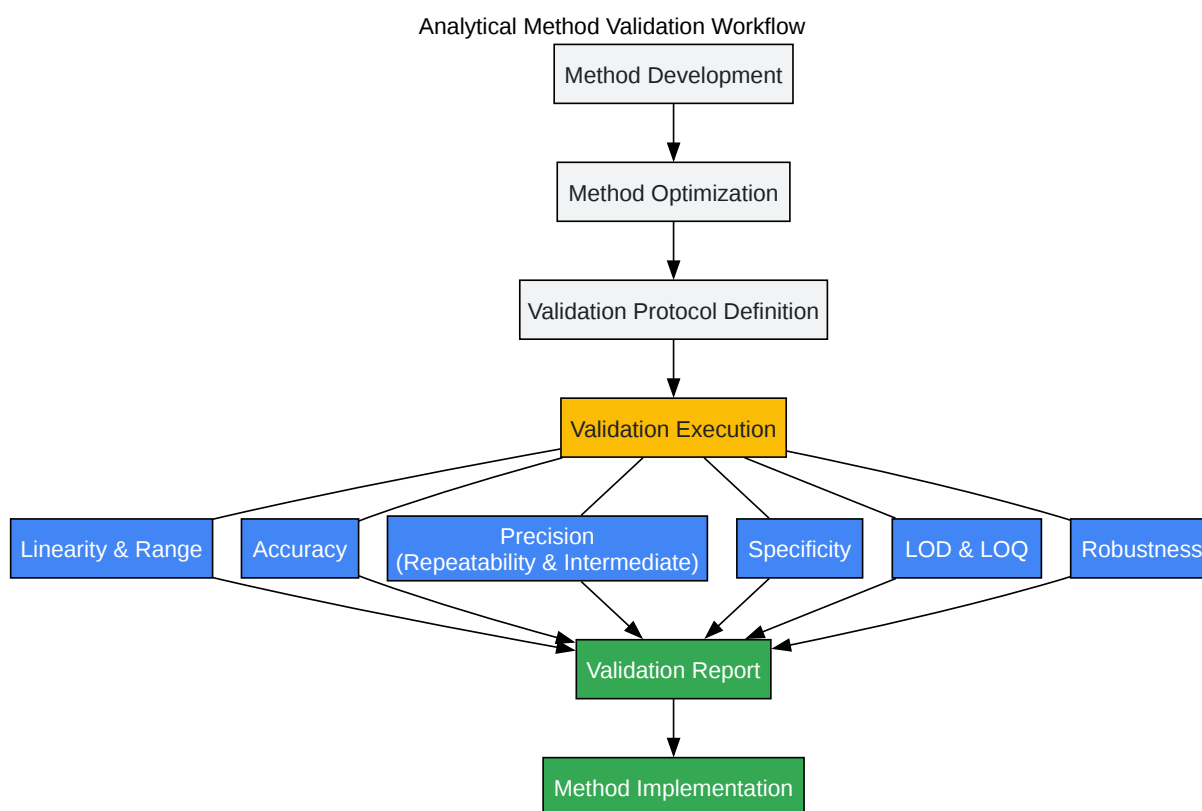
3. Validation Procedures:

- Follow similar validation procedures as for the HPLC-UV method, adapting the concentration ranges and acceptance criteria for the higher sensitivity and selectivity of the technique.

Visualizing Workflows and Pathways

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.



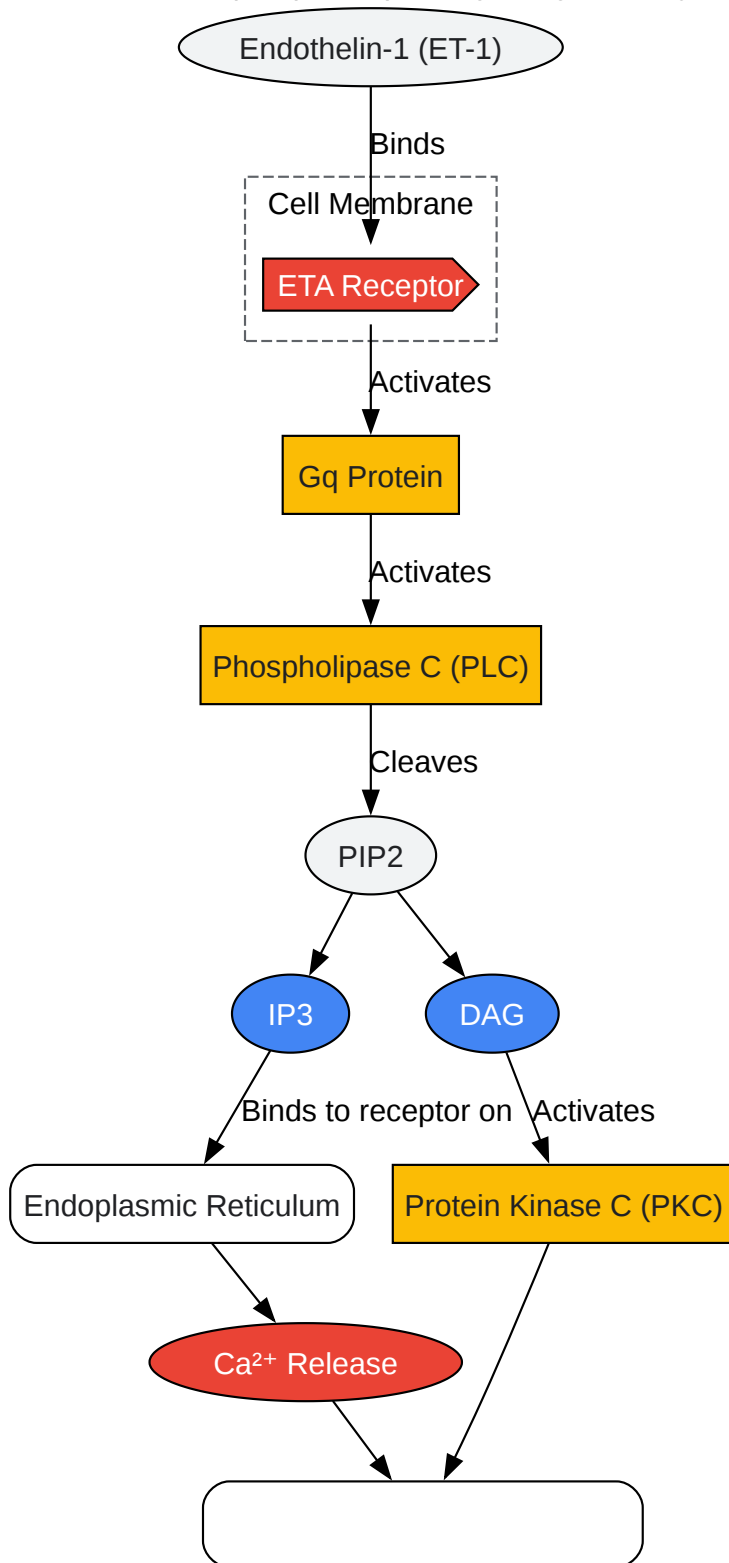
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Caption: A flowchart of the analytical method validation process.

Relevant Signaling Pathway: Endothelin A (ETA) Receptor

4,5-Dimethylisoxazol-3-amine can be a precursor for compounds such as selective endothelin A (ETA) receptor antagonists.[2] The ETA receptor signaling pathway is implicated in vasoconstriction and cell proliferation.

Endothelin A (ETA) Receptor Signaling Pathway

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